Acetoyl-CoA (triammonium)

Description

Significance in Biological Systems and Metabolic Networks

Acetyl-CoA is a universal carbon currency at the intersection of energy derivation, storage, and utilization in virtually all cells. nih.gov Its central position stems from its involvement in both catabolic (breaking down) and anabolic (building up) pathways. wikipedia.org

Key Roles of Acetyl-CoA:

Energy Production: Acetyl-CoA is the primary fuel for the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle). numberanalytics.com In this series of reactions, the acetyl group is oxidized to carbon dioxide, generating ATP, the main energy currency of the cell, as well as the reducing agents NADH and FADH2. creative-proteomics.comupr.edu

Fatty Acid Metabolism: Acetyl-CoA is the fundamental building block for the synthesis of fatty acids. numberanalytics.comwikipedia.org When cellular energy levels are high, acetyl-CoA is diverted from the citric acid cycle to the cytoplasm for the creation of fatty acids, which can then be stored as triglycerides. wikipedia.orglibretexts.org Conversely, during periods of fasting or increased energy demand, fatty acids are broken down into acetyl-CoA through beta-oxidation to generate energy. wikipedia.org

Cholesterol and Steroid Synthesis: Acetyl-CoA is the precursor for the synthesis of cholesterol and other steroids. nih.govbyjus.com The process begins with the condensation of two acetyl-CoA molecules. nih.gov

Amino Acid Metabolism: Several amino acids can be metabolized into acetyl-CoA, providing another source of fuel for the citric acid cycle. numberanalytics.com

Acetylation Reactions: Acetyl-CoA is the donor of acetyl groups in acetylation reactions, which are crucial for regulating the function of proteins and gene expression. numberanalytics.comnih.gov Histone acetylation, for example, plays a key role in controlling chromatin structure and transcription. creative-proteomics.com

Neurotransmitter Synthesis: Acetyl-CoA is essential for the production of the neurotransmitter acetylcholine. wikipedia.org

Interactive Table: Key Metabolic Pathways Involving Acetyl-CoA

| Pathway | Role of Acetyl-CoA | Primary Cellular Location |

| Citric Acid Cycle | Substrate for oxidation to produce ATP, NADH, and FADH2 creative-proteomics.comupr.edu | Mitochondria upr.edu |

| Fatty Acid Synthesis | Building block for the synthesis of fatty acids numberanalytics.comwikipedia.org | Cytoplasm wikipedia.orglibretexts.org |

| Fatty Acid Oxidation (Beta-Oxidation) | Product of fatty acid breakdown for energy production wikipedia.org | Mitochondria wikipedia.org |

| Cholesterol Synthesis | Initial precursor for the entire cholesterol biosynthetic pathway nih.govsigmaaldrich.com | Endoplasmic Reticulum, Cytoplasm byjus.comsigmaaldrich.com |

| Ketone Body Formation | Produced from acetyl-CoA in the liver during periods of low glucose availability wikipedia.org | Liver Mitochondria |

| Amino Acid Metabolism | Product of the breakdown of certain amino acids numberanalytics.com | Mitochondria |

| Acetylation Reactions | Donor of the acetyl group for modifying proteins and other molecules numberanalytics.comnih.gov | Nucleus, Cytoplasm mdpi.com |

Historical Context of Acetyl-CoA Discovery and Elucidation of Its Roles

The journey to understanding the central role of acetyl-CoA in metabolism was a landmark achievement in biochemistry, involving the work of several Nobel laureates.

The story begins in the early 20th century with efforts to unravel the complex processes of cellular respiration. numberanalytics.com By 1937, Sir Hans Adolf Krebs had outlined the key reactions of the citric acid cycle, a discovery for which he would later receive the Nobel Prize in Physiology or Medicine in 1953. unacademy.com However, the identity of the two-carbon molecule that fueled the cycle remained a mystery. researchgate.net

In 1945, Fritz Lipmann discovered a heat-stable cofactor that was essential for various acetylation reactions. researchgate.net Working with pigeon liver extracts, he isolated this molecule by 1947 and named it coenzyme A (CoA). ebsco.com For his discovery of coenzyme A and its metabolic importance, Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953, sharing it with Krebs. wikipedia.org

The crucial link was made when Lipmann and his colleagues demonstrated in 1951 that coenzyme A could react with pyruvate (B1213749), the end product of glycolysis, to form acetyl-coenzyme A. ebsco.com This discovery established acetyl-CoA as the "activated acetate" that enters the citric acid cycle. researchgate.net

Further research by Konrad Bloch and Feodor Lynen elucidated the role of acetyl-CoA in fatty acid metabolism, showing it to be the starting point for fatty acid synthesis. wikipedia.org Their groundbreaking work earned them the Nobel Prize in Physiology or Medicine in 1964. wikipedia.org These discoveries solidified the understanding of acetyl-CoA as a central hub connecting carbohydrate, fat, and protein metabolism.

Interactive Table: Physicochemical Properties of Acetyl-CoA

| Property | Value | Source |

| Chemical Formula | C23H38N7O17P3S | wikipedia.orgcymitquimica.com |

| Molar Mass | 809.57 g/mol | wikipedia.orgnih.gov |

| Appearance | Colorless to pale yellow liquid or moisture-sensitive powder | cymitquimica.comsigmaaldrich.com |

| Solubility | Soluble in water | cymitquimica.comsigmaaldrich.com |

| UV-vis (λmax) | 260 nm; 232 nm | wikipedia.org |

| CAS Number | 72-89-9 | wikipedia.orgcymitquimica.com |

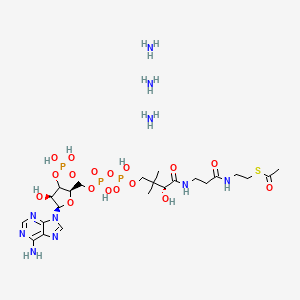

Structure

2D Structure

Properties

Molecular Formula |

C23H47N10O17P3S |

|---|---|

Molecular Weight |

860.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate;azane |

InChI |

InChI=1S/C23H38N7O17P3S.3H3N/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);3*1H3/t13-,16+,17?,18+,22-;;;/m1.../s1 |

InChI Key |

ZPFQRGIFWBYVPD-IPGNGLSCSA-N |

Isomeric SMILES |

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Origin of Product |

United States |

Biosynthesis Pathways of Acetyl Coa

De Novo Synthesis from Primary Macronutrients

De novo lipogenesis is the metabolic process that creates fatty acids from precursors of acetyl-CoA. cambridge.orgnih.gov In individuals consuming diets with higher fat content (over 30% of energy), the rate of lipogenesis is significantly reduced. cambridge.orgnih.gov This rate increases when dietary fat is substituted with carbohydrates. cambridge.orgnih.gov

Pyruvate (B1213749) + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺

The PDC is composed of three enzymatic subunits and requires five cofactors for its activity: thiamine (B1217682) pyrophosphate (TPP), lipoic acid, Coenzyme A (CoA), flavin adenine (B156593) dinucleotide (FAD), and nicotinamide (B372718) adenine dinucleotide (NAD⁺). nih.govsketchy.com The activity of the PDC is tightly regulated, ensuring that the rate of Acetyl-CoA production matches the cell's energy needs. nih.govwikipedia.org

During periods of low glucose availability or high energy demand, fatty acids become a major source of Acetyl-CoA through a process called beta-oxidation. wikipedia.orgnih.gov This catabolic process occurs within the mitochondria and systematically breaks down fatty acid molecules into two-carbon Acetyl-CoA units. nih.govwikipedia.org The process involves a cycle of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. wikipedia.orgaocs.org Each cycle shortens the fatty acid chain by two carbons, releasing one molecule of Acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. nih.govwikipedia.org The generated Acetyl-CoA can then enter the citric acid cycle for energy production. nih.govaocs.org

For example, the beta-oxidation of a 16-carbon fatty acid like palmitate will yield eight molecules of Acetyl-CoA.

The carbon skeletons of various amino acids can be degraded to produce Acetyl-CoA or its precursor, acetoacetate. These amino acids are termed ketogenic. lsuhsc.edu Leucine and lysine (B10760008) are exclusively ketogenic, meaning their breakdown directly yields acetyl-CoA and acetoacetate. lsuhsc.eduuomustansiriyah.edu.iqlibretexts.org Other amino acids, such as phenylalanine, tyrosine, tryptophan, and isoleucine, are both ketogenic and glucogenic, meaning their degradation pathways produce both Acetyl-CoA and intermediates of the citric acid cycle that can be used for glucose synthesis. libretexts.org

The degradation of branched-chain amino acids—leucine, isoleucine, and valine—involves an initial transamination followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex, which is structurally and functionally similar to the PDC. wikipedia.orgnih.gov

| Amino Acid | Degradation Product(s) Leading to Acetyl-CoA |

| Isoleucine | Acetyl-CoA, Propionyl-CoA |

| Leucine | Acetyl-CoA, Acetoacetate |

| Tryptophan | Alanine, Acetoacetyl-CoA |

| Lysine | Acetoacetyl-CoA |

| Phenylalanine | Fumarate, Acetoacetate |

| Tyrosine | Fumarate, Acetoacetate |

Alternative Biosynthetic Routes

Beyond the breakdown of primary macronutrients, cells can utilize other small molecules to generate Acetyl-CoA.

Acetate (B1210297) can be converted to Acetyl-CoA through a reaction catalyzed by Acetyl-CoA synthetase (ACSS). nih.govwikipedia.org This process requires ATP and is particularly important under certain metabolic conditions. nih.govwikipedia.org There are two main isoforms of this enzyme in mammals: ACSS1, located in the mitochondria, and ACSS2, found in the cytoplasm. nih.govsnmjournals.orgnih.gov

The reaction is as follows: Acetate + CoA + ATP → Acetyl-CoA + AMP + PPi

ACSS2 is crucial for converting acetate derived from sources like ethanol (B145695) metabolism or the diet into Acetyl-CoA for processes like fatty acid synthesis and histone acetylation. nih.govresearchgate.net

The metabolism of ethanol in the liver is a significant source of Acetyl-CoA. gpnotebook.com Ethanol is first oxidized to acetaldehyde (B116499) by alcohol dehydrogenase. gpnotebook.compicmonic.commicrobenotes.com Acetaldehyde is then further oxidized to acetate by aldehyde dehydrogenase. gpnotebook.compicmonic.commicrobenotes.com This acetate is subsequently converted to Acetyl-CoA by Acetyl-CoA synthetase (ACSS). gpnotebook.commicrobenotes.comnih.gov

The increased production of Acetyl-CoA from ethanol metabolism can have significant metabolic consequences, including stimulating fatty acid synthesis. gpnotebook.comcambridge.org

Catabolic Fates and Anabolic Utilization of Acetyl Coa

Oxidative Phosphorylation and the Tricarboxylic Acid (TCA) Cycle Integration

The primary catabolic fate of acetyl-CoA in aerobic organisms is its complete oxidation to CO2 within the mitochondrial matrix via the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. basicmedicalkey.comwikipedia.org This central metabolic hub is not only crucial for energy production but also provides precursors for various biosynthetic pathways. mhmedical.comwikipedia.org

Entry into the TCA Cycle via Citrate (B86180) Synthase

The entry of acetyl-CoA into the TCA cycle is a critical and highly regulated step. It begins with the condensation of the two-carbon acetyl group of acetyl-CoA with a four-carbon molecule, oxaloacetate, to form the six-carbon tricarboxylic acid, citrate. basicmedicalkey.comnih.gov This aldol (B89426) condensation reaction is catalyzed by the enzyme citrate synthase. libretexts.orgebi.ac.uk The reaction is essentially irreversible under physiological conditions, committing the acetyl group to either complete oxidation within the cycle or export to the cytosol for biosynthesis. basicmedicalkey.com The availability of oxaloacetate is a key factor governing the rate of entry into the TCA cycle. creative-proteomics.com

The enzyme citrate synthase itself is subject to allosteric regulation. It is inhibited by high levels of ATP, NADH, and succinyl-CoA, which are all indicators of a high energy state within the cell, thus preventing the unnecessary oxidation of acetyl-CoA. creative-proteomics.com

Generation of Reducing Equivalents and Energy Conservation

Once citrate is formed, it undergoes a series of seven subsequent reactions within the TCA cycle, resulting in the regeneration of oxaloacetate. nih.gov For each molecule of acetyl-CoA that enters the cycle, two molecules of carbon dioxide are released. jove.com More importantly, the oxidative steps of the cycle lead to the generation of high-energy electron carriers. wikipedia.org

For every turn of the cycle, three molecules of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) are reduced to NADH, and one molecule of flavin adenine dinucleotide (FAD) is reduced to FADH2. wikipedia.orgnih.gov These reducing equivalents, NADH and FADH2, are the primary products of the TCA cycle and carry the electrons harvested from the oxidation of the acetyl group. jove.comkhanacademy.org These electrons are then transferred to the electron transport chain, where they drive the process of oxidative phosphorylation, ultimately leading to the production of a significant amount of ATP, the main energy currency of the cell. wikipedia.orgkhanacademy.org Additionally, one molecule of guanosine (B1672433) triphosphate (GTP), which is energetically equivalent to ATP, is generated directly at the substrate level during the conversion of succinyl-CoA to succinate. wikipedia.orglibretexts.org

| Products of one turn of the TCA Cycle (per Acetyl-CoA) |

| Carbon Dioxide (CO2) |

| NADH |

| FADH2 |

| GTP (or ATP) |

De Novo Lipogenesis and Sterol Biosynthesis

When cellular energy levels are high and the demand for ATP is low, acetyl-CoA is diverted from the TCA cycle towards anabolic pathways, primarily the synthesis of fatty acids and sterols. nih.govresearchgate.net This process, known as de novo lipogenesis, allows for the storage of excess energy in the form of fats. prosciento.com

Fatty Acid Synthesis from Acetyl-CoA

The synthesis of fatty acids occurs in the cytosol, while acetyl-CoA is primarily generated within the mitochondria. wikipedia.orgjackwestin.com To be used for lipogenesis, mitochondrial acetyl-CoA is first converted to citrate. khanacademy.org This citrate is then transported out of the mitochondria into the cytosol, where it is cleaved by the enzyme ATP citrate lyase to regenerate acetyl-CoA and oxaloacetate. nih.govjackwestin.com

The first committed and regulated step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. wikipedia.orgmdpi.com Fatty acid synthase, a multi-enzyme complex, then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain, with NADPH acting as the reducing agent. jackwestin.com This process typically continues until a 16-carbon saturated fatty acid, palmitate, is formed. jackwestin.comlibretexts.org Palmitate can then be further elongated or desaturated to produce other fatty acids, which can be esterified to glycerol (B35011) to form triglycerides for storage. wikipedia.org

Precursor Role in Cholesterol and Isoprenoid Synthesis

Acetyl-CoA is the fundamental building block for the synthesis of cholesterol and a vast array of other isoprenoid compounds. nih.govnumberanalytics.com The biosynthetic pathway begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by the addition of a third acetyl-CoA to create β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). nih.govallen.in

The conversion of HMG-CoA to mevalonate (B85504), catalyzed by HMG-CoA reductase, is the rate-limiting step in cholesterol biosynthesis. allen.inmetwarebio.com Mevalonate is then converted into isopentenyl pyrophosphate (IPP), the activated five-carbon isoprene (B109036) unit that serves as the precursor for the synthesis of all isoprenoids. nih.govmetwarebio.com Through a series of condensation reactions, these isoprene units are polymerized to form squalene, which then undergoes cyclization and further modifications to produce cholesterol. nih.govnumberanalytics.com Besides cholesterol, which is essential for membrane structure and as a precursor for steroid hormones and bile acids, the isoprenoid pathway also produces other vital molecules like dolichol and ubiquinone. researchgate.net

Ketone Body Synthesis and Utilization

During periods of prolonged fasting, starvation, or on a very low-carbohydrate diet, the availability of glucose becomes limited. wikipedia.org In these situations, the liver initiates a process called ketogenesis to provide an alternative fuel source for extrahepatic tissues, particularly the brain. wikipedia.orgrose-hulman.edu

The synthesis of ketone bodies begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. rose-hulman.eduallen.in HMG-CoA synthase then combines acetoacetyl-CoA with another acetyl-CoA to produce HMG-CoA. nih.gov In the mitochondria of liver cells, HMG-CoA lyase cleaves HMG-CoA into acetoacetate, a primary ketone body, and acetyl-CoA. allen.in Acetoacetate can then be reduced to another ketone body, β-hydroxybutyrate, or spontaneously decarboxylate to form acetone. wikipedia.orglibretexts.org

| Primary Ketone Bodies |

| Acetoacetate |

| β-Hydroxybutyrate |

| Acetone |

These water-soluble ketone bodies are released by the liver into the bloodstream and transported to peripheral tissues like the brain, heart, and skeletal muscle. wikipedia.orgnih.gov Unlike fatty acids, ketone bodies can cross the blood-brain barrier, making them a crucial energy source for the brain when glucose is scarce. rose-hulman.edu In these tissues, β-hydroxybutyrate is oxidized back to acetoacetate, which is then converted to acetoacetyl-CoA by the enzyme β-ketoacyl-CoA transferase (thiophorase), an enzyme notably absent in the liver. wikipedia.orgallen.in Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the TCA cycle to generate ATP. nih.gov This allows the body to utilize the energy stored in fatty acids to fuel vital organs during periods of glucose deprivation.

Anaplerotic and Catapletoric Interconnections with Central Carbon Metabolism

Acetyl-CoA stands at a critical metabolic crossroads, linking catabolic processes like the breakdown of carbohydrates, fatty acids, and amino acids to the central hub of cellular respiration, the Tricarboxylic Acid (TCA) cycle. creative-proteomics.com Its entry into the cycle is contingent on the availability of oxaloacetate. news-medical.net The TCA cycle, however, is not an isolated, closed loop; its intermediates are constantly being withdrawn for various biosynthetic pathways in what are known as cataplerotic reactions. proteopedia.orgnumberanalytics.com To counterbalance this outflow and maintain the cycle's integrity, cells employ anaplerotic reactions to replenish these intermediates. proteopedia.orgnumberanalytics.com Acetyl-CoA plays a pivotal, albeit sometimes indirect, role in modulating both of these essential processes, ensuring that the cell can adapt to fluctuating energy demands and biosynthetic requirements.

Anaplerotic reactions are those that "fill up" the TCA cycle by restoring its intermediates. proteopedia.orgnumberanalytics.com A primary example of Acetyl-CoA's influence is its role as a potent allosteric activator of pyruvate (B1213749) carboxylase. wikipedia.orgvaia.com This enzyme catalyzes the conversion of pyruvate to oxaloacetate, a crucial anaplerotic reaction, particularly in vertebrates. wikipedia.orgnih.gov When energy levels are high, indicated by an abundance of Acetyl-CoA from sources like fatty acid β-oxidation, the activation of pyruvate carboxylase ensures that the supply of oxaloacetate is sufficient to condense with the incoming Acetyl-CoA, thus increasing the metabolic flux through the TCA cycle. vaia.comlibretexts.org This mechanism effectively links the rate of fat breakdown to the capacity of the central metabolic engine. If energy needs are met, the newly synthesized oxaloacetate can also be channeled towards gluconeogenesis. libretexts.org

In plants, bacteria, protists, and fungi, the glyoxylate (B1226380) cycle serves as a major anaplerotic pathway that directly utilizes Acetyl-CoA. wikipedia.org This cycle is a modified version of the TCA cycle that bypasses the two decarboxylation steps. wikipedia.orgredalyc.org It allows organisms to achieve the net synthesis of carbohydrates from two-carbon compounds like acetate (B1210297) or from fatty acids that are broken down into Acetyl-CoA. wikipedia.orgfrontiersin.org The key enzymes, isocitrate lyase and malate (B86768) synthase, facilitate the conversion of two molecules of Acetyl-CoA into one molecule of succinate, which can then be converted to oxaloacetate to replenish the TCA cycle or serve as a precursor for gluconeogenesis. redalyc.orgfrontiersin.org

Conversely, cataplerotic reactions drain intermediates from the TCA cycle for use in other metabolic pathways. numberanalytics.com A significant cataplerotic process involving an intermediate derived from Acetyl-CoA is the export of citrate from the mitochondria to the cytosol. wikipedia.org Acetyl-CoA itself cannot cross the inner mitochondrial membrane. wikipedia.org Therefore, to provide a source for cytosolic Acetyl-CoA, which is essential for processes like fatty acid synthesis, citrate is transported out of the mitochondria. wikipedia.organnualreviews.org In the cytosol, the enzyme ATP citrate lyase cleaves citrate back into Acetyl-CoA and oxaloacetate. wikipedia.org This removal of citrate from the TCA cycle represents a classic cataplerotic pathway. annualreviews.org

The interplay between the anaplerotic activation of oxaloacetate synthesis by Acetyl-CoA and the cataplerotic withdrawal of citrate illustrates a sophisticated regulatory system. It ensures that the TCA cycle can be replenished to handle a high influx of Acetyl-CoA for energy production while also allowing for the diversion of cycle intermediates for crucial biosynthetic tasks when cellular conditions demand it.

Data Tables

Table 1: Key Anaplerotic Reactions Influenced by Acetyl-CoA

| Enzyme | Reaction | Role of Acetyl-CoA | Significance |

| Pyruvate Carboxylase | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi | Potent allosteric activator. wikipedia.orgmarquette.edu | Replenishes oxaloacetate to accommodate high levels of Acetyl-CoA, linking fatty acid oxidation to TCA cycle capacity and supporting gluconeogenesis. vaia.comnih.gov |

| Isocitrate Lyase & Malate Synthase (Glyoxylate Cycle) | 2 Acetyl-CoA + NAD⁺ + 2H₂O → Succinate + 2 CoA + NADH + H⁺ | Direct substrate. redalyc.orgfrontiersin.org | Allows for the net synthesis of C4 intermediates (succinate, malate, oxaloacetate) from C2 units, enabling growth on acetate/fatty acids. wikipedia.orgnih.gov |

Table 2: Key Cataplerotic Reaction Involving an Acetyl-CoA-Derived Intermediate

| Pathway | Key Intermediate | Process | Significance |

| Fatty Acid Synthesis | Citrate | Export from mitochondria to cytosol, followed by cleavage by ATP citrate lyase. wikipedia.org | Provides the cytosolic source of Acetyl-CoA necessary for the synthesis of fatty acids and cholesterol; represents a major withdrawal of carbon from the TCA cycle. wikipedia.organnualreviews.org |

Subcellular Compartmentalization and Inter Compartmental Transport of Acetyl Coa

Mitochondrial Acetyl-CoA Pool Dynamics and Regulation

The mitochondria house a significant and highly dynamic pool of acetyl-CoA, primarily generated from the oxidative decarboxylation of pyruvate (B1213749) by the pyruvate dehydrogenase complex (PDC), the β-oxidation of fatty acids, and the catabolism of certain amino acids. nih.govendocrinologia.org.mx This mitochondrial acetyl-CoA is a principal substrate for the tricarboxylic acid (TCA) cycle, where it is oxidized to produce reducing equivalents for ATP synthesis. frontiersin.orgresearchgate.net

The concentration of acetyl-CoA within the mitochondria is tightly regulated and serves as a key indicator of the cell's energetic state. nih.gov High levels of acetyl-CoA can allosterically inhibit the PDC, creating a negative feedback loop. frontiersin.org Conversely, when energy demands are high, increased consumption of acetyl-CoA in the TCA cycle leads to lower concentrations, which in turn can stimulate PDC activity. portlandpress.com The regulation of fatty acid β-oxidation also influences the mitochondrial acetyl-CoA pool, with the availability of fatty acids significantly increasing its concentration. nih.gov

The dynamics of this pool are critical for cellular function. For instance, in neurons, the rate of N-acetylaspartate (NAA) synthesis is directly correlated with the mitochondrial acetyl-CoA level. frontiersin.org Alterations in the mitochondrial acetyl-CoA concentration can therefore have profound effects on neuronal viability and function. frontiersin.org

Cytosolic and Nuclear Acetyl-CoA Homeostasis

The cytosolic and nuclear pools of acetyl-CoA are essential for various biosynthetic and regulatory processes. nih.gov A primary source of nucleocytosolic acetyl-CoA is the cleavage of citrate (B86180), which is exported from the mitochondria. nih.govplos.org This reaction is catalyzed by ATP-citrate lyase (ACLY). embopress.orgunipi.it Another significant source is the activation of acetate (B1210297) by acetyl-CoA synthetase short-chain family member 2 (ACSS2). endocrinologia.org.mxplos.org

The nuclear and cytosolic pools are generally considered to be in communication, as small molecules can diffuse through nuclear pores. nih.gov However, the existence of distinct regulatory mechanisms suggests some level of functional separation. nih.gov For instance, the pyruvate dehydrogenase complex has been shown to translocate to the nucleus to produce acetyl-CoA directly from pyruvate under certain conditions. nih.gov

This nucleocytosolic acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. nih.govunipi.it Furthermore, it serves as the acetyl donor for the acetylation of proteins, including histones. nih.govnih.gov Histone acetylation is a critical epigenetic modification that regulates gene expression. nih.gov The availability of nuclear acetyl-CoA can therefore directly influence the transcriptional landscape of the cell. nih.govresearchgate.net High levels of nucleocytosolic acetyl-CoA are typically associated with a "growth" or "fed" state, promoting anabolic processes. nih.gov

Peroxisomal Acetyl-CoA Metabolism and Specific Functions

Peroxisomes are another key site of acetyl-CoA metabolism, where it is primarily generated through the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids. nih.govscirp.org Unlike mitochondrial β-oxidation, which completely degrades fatty acids to acetyl-CoA, the peroxisomal process is incomplete, yielding acetyl-CoA and shortened acyl-CoAs. scirp.org

This peroxisomal acetyl-CoA has several fates. It can be exported to the cytosol for use in various biosynthetic pathways. nih.gov In plants and some yeasts, peroxisomal acetyl-CoA is crucial for the glyoxylate (B1226380) cycle, which allows for the conversion of fats into carbohydrates. nih.gov

The transport of acetyl-CoA out of the peroxisome is not direct. plos.org It can be converted to acetate, which then diffuses out and is reactivated to acetyl-CoA in the cytosol by ACSS2. nih.gov Alternatively, it can be converted to acetyl-carnitine by carnitine O-acetyltransferase (CRAT) and subsequently transported. nih.govbiorxiv.org Peroxisomal acyl-CoA synthetases are responsible for activating fatty acids within the organelle for subsequent metabolic processes. nih.gov

Mechanisms of Acetyl Group Translocation Across Membranes

The inability of acetyl-CoA to directly cross organelle membranes necessitates specialized transport mechanisms to move acetyl groups between subcellular compartments. plos.orgmdpi.com These systems are crucial for integrating the metabolic activities of different organelles. The term "group translocation" can be used to describe transport mechanisms that involve the chemical modification of a molecule during its passage across a membrane. numberanalytics.com

Citrate Export and ATP-Citrate Lyase (ACLY) Mediated Cytosolic Regeneration

A primary mechanism for transferring acetyl groups from the mitochondria to the cytosol involves the export of citrate. nih.gov Acetyl-CoA in the mitochondrial matrix condenses with oxaloacetate to form citrate, the first step of the TCA cycle. researchgate.net When mitochondrial citrate levels are high, it can be transported into the cytosol by the mitochondrial tricarboxylate transporter (SLC25A1). nih.govembopress.org

In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate, a reaction that requires ATP. unipi.itnih.gov This process effectively regenerates acetyl-CoA in the cytosolic compartment, making it available for processes like fatty acid synthesis and histone acetylation. unipi.itresearchgate.net The oxaloacetate can be reduced to malate (B86768) and returned to the mitochondria, completing the citrate-malate shuttle. researchgate.netnih.gov

Carnitine Shuttle System for Acetyl-Group Transport

The carnitine shuttle system provides another important route for the transport of acetyl groups, particularly across the mitochondrial inner membrane. biorxiv.orgmdpi.com This system involves the reversible transfer of acetyl groups between CoA and carnitine, a reaction catalyzed by carnitine acetyltransferases (CrAT). biorxiv.orgmdpi.com

Mitochondrial acetyl-CoA can be converted to acetyl-carnitine by CrAT located in the mitochondrial matrix. biorxiv.org Acetyl-carnitine can then be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20, in exchange for free carnitine. biorxiv.orgmdpi.comencyclopedia.pub Once in the cytosol, another isoform of CrAT can convert acetyl-carnitine back to acetyl-CoA. biorxiv.org This shuttle is not only crucial for buffering mitochondrial acetyl-CoA levels but also serves as an alternative pathway to supply the nucleo-cytosolic pool of acetyl-CoA for processes like lipogenesis and histone acetylation, independent of ACLY. biorxiv.org

| Enzyme/Transporter | Location | Function |

| Pyruvate Dehydrogenase Complex (PDC) | Mitochondrial Matrix | Converts pyruvate to acetyl-CoA. nih.gov |

| ATP-Citrate Lyase (ACLY) | Cytosol, Nucleus | Cleaves citrate to generate acetyl-CoA and oxaloacetate. nih.govunipi.it |

| Acetyl-CoA Synthetase 2 (ACSS2) | Cytosol, Nucleus | Converts acetate to acetyl-CoA. plos.org |

| Mitochondrial Tricarboxylate Transporter (SLC25A1) | Inner Mitochondrial Membrane | Exports citrate from mitochondria to the cytosol. nih.gov |

| Carnitine O-Acetyltransferase (CRAT) | Mitochondria, Peroxisomes, Cytosol | Interconverts acetyl-CoA and acetyl-carnitine. biorxiv.orgmdpi.com |

| Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) | Inner Mitochondrial Membrane | Transports acetyl-carnitine across the inner mitochondrial membrane. biorxiv.orgmdpi.com |

| Peroxisomal Acyl-CoA Synthetases | Peroxisomal Membrane | Activate fatty acids within peroxisomes. nih.gov |

Regulatory Mechanisms Governing Acetyl Coa Metabolism

Allosteric Regulation of Key Metabolic Enzymes

Allosteric regulation provides a rapid and sensitive means of adjusting metabolic flux in response to immediate changes in the cellular environment. Key enzymes in and around the citric acid cycle are prime targets for this type of control, with their activities modulated by the binding of effector molecules to sites distinct from the active site.

The Pyruvate (B1213749) Dehydrogenase Complex (PDC) serves as a critical gatekeeper, catalyzing the irreversible conversion of pyruvate to Acetyl-CoA, thereby linking glycolysis to the citric acid cycle. wikipedia.orgfrontiersin.org Its activity is subject to stringent allosteric regulation by its own substrates and products. libretexts.orgfrontiersin.org High ratios of NADH to NAD+ and Acetyl-CoA to Coenzyme A (CoA) signal a high energy state and allosterically inhibit the PDC. wikipedia.orgfrontiersin.orgnews-medical.net Conversely, an abundance of the substrate pyruvate and high levels of NAD+ indicate a need for increased energy production and thus activate the complex. libretexts.org

| Regulator | Effect on PDC Activity | Cellular State Indicated |

| Acetyl-CoA | Inhibition | High energy charge, product abundance wikipedia.orglibretexts.orgnews-medical.net |

| NADH | Inhibition | High energy charge, abundance of reducing equivalents wikipedia.orglibretexts.orgnews-medical.net |

| ATP | Inhibition (promotes PDK activity) | High energy charge wikipedia.orgyoutube.com |

| Pyruvate | Activation | High substrate availability libretexts.org |

| NAD+ | Activation | Low energy charge, need for reducing equivalents libretexts.org |

| CoA | Activation (relieves product inhibition) | Low energy charge, availability of substrate for TCA cycle youtube.com |

| This table summarizes the primary allosteric regulators of the Pyruvate Dehydrogenase Complex (PDC) and their effects on its activity. |

Citrate (B86180) Synthase , the first enzyme of the citric acid cycle, catalyzes the condensation of Acetyl-CoA and oxaloacetate to form citrate. cymitquimica.com Its activity is a key regulatory point and is sensitive to the availability of its substrates. libretexts.org The enzyme is allosterically inhibited by its product, citrate, as well as by high levels of ATP and NADH, which signify a high cellular energy state. news-medical.netwikipedia.org Succinyl-CoA, an intermediate of the citric acid cycle, acts as a competitive inhibitor of Acetyl-CoA. libretexts.orgwikipedia.org In some bacteria, NADH is a potent allosteric inhibitor. libretexts.orghamptonresearch.com

| Regulator | Effect on Citrate Synthase Activity | Mechanism of Action |

| ATP | Inhibition | Allosteric, indicates high energy charge news-medical.netwikipedia.org |

| NADH | Inhibition | Allosteric, indicates high levels of reducing equivalents libretexts.orgwikipedia.org |

| Citrate | Inhibition | Product inhibition, competitive with oxaloacetate libretexts.orgwikipedia.org |

| Succinyl-CoA | Inhibition | Competitive with Acetyl-CoA libretexts.orgwikipedia.org |

| ADP | Activation | Allosteric, indicates low energy charge news-medical.net |

| This table outlines the allosteric regulators of Citrate Synthase and their inhibitory or activating effects. |

Isocitrate Dehydrogenase (IDH) , which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, is another critical regulatory point in the citric acid cycle. news-medical.net The mammalian NAD-dependent isocitrate dehydrogenase (IDH3) is a complex heterooctamer. biorxiv.orgnih.gov Its activity is allosterically activated by ADP, which lowers the enzyme's Michaelis constant (Km) for isocitrate, signaling a need for increased energy production. acs.org Conversely, high levels of ATP and NADH act as allosteric inhibitors. news-medical.netuni.lu

| Regulator | Effect on Isocitrate Dehydrogenase Activity | Cellular State Indicated |

| ADP | Activation | Low energy charge acs.org |

| ATP | Inhibition | High energy charge biorxiv.org |

| NADH | Inhibition | High levels of reducing equivalents news-medical.netuni.lu |

| This table details the allosteric regulation of Isocitrate Dehydrogenase, a key control point in the citric acid cycle. |

Post-Translational Modifications (PTMs) Affecting Acetyl-CoA Metabolic Enzymes

Post-translational modifications (PTMs) provide another layer of regulation, often integrating signals from various cellular pathways to modulate enzyme activity, stability, and localization.

The activity of the PDC is a prime example of regulation by reversible phosphorylation. pnas.org The complex is inactivated by phosphorylation, a reaction catalyzed by pyruvate dehydrogenase kinase (PDK). wikipedia.orgwikipedia.org There are four known isoforms of PDK in mammals. diabetesjournals.org Conversely, pyruvate dehydrogenase phosphatase (PDP) removes the phosphate (B84403) group, thereby reactivating the PDC. frontiersin.orgwikipedia.org The activities of PDK and PDP are themselves regulated. High ratios of ATP/ADP, NADH/NAD+, and Acetyl-CoA/CoA stimulate PDK, leading to the inactivation of the PDC. youtube.comnih.gov PDP activity, on the other hand, can be stimulated by Ca2+ ions. libretexts.org

| Modification | Enzyme | Effect on PDC Activity | Regulators of Modifying Enzyme |

| Phosphorylation | Pyruvate Dehydrogenase Kinase (PDK) | Inactivation wikipedia.orgwikipedia.org | Activated by: ATP, NADH, Acetyl-CoA. Inhibited by: Pyruvate, ADP, NAD+, CoA wikipedia.orglibretexts.orgyoutube.com |

| Dephosphorylation | Pyruvate Dehydrogenase Phosphatase (PDP) | Activation frontiersin.orgwikipedia.org | Activated by: Ca2+, Mg2+ libretexts.orgyoutube.com |

| This table illustrates the regulation of the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation and dephosphorylation events. |

Lysine (B10760008) acetylation has emerged as a widespread post-translational modification that plays a crucial role in regulating metabolic enzymes. nih.govunil.ch The abundance of Acetyl-CoA can directly influence the acetylation status of proteins, linking the metabolic state of the cell to the regulation of enzyme activity. nih.govportlandpress.com Many enzymes involved in central metabolism, including those in glycolysis, the citric acid cycle, and fatty acid oxidation, are subject to acetylation. nih.govfrontiersin.org For instance, acetyl-CoA synthetase itself is regulated by acetylation as a form of feedback inhibition. nih.gov While some acetylation events are inhibitory, others can be activating. nih.gov The removal of these acetyl groups is catalyzed by deacetylases, such as the sirtuin family of NAD+-dependent deacetylases. nih.gov

| Enzyme | Pathway | Effect of Acetylation |

| Acetyl-CoA Synthetase | Acetyl-CoA Synthesis | Inhibition nih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Increased activity (in some contexts) frontiersin.org |

| Pyruvate Kinase (PK) | Glycolysis | Inhibition frontiersin.org |

| Long-chain acyl-CoA dehydrogenase (LCAD) | Fatty Acid β-oxidation | Widely reported, functional impact studied frontiersin.org |

| L-3-hydroxyacyl-CoA dehydrogenase (β-HAD) | Fatty Acid β-oxidation | Widely reported, functional impact studied frontiersin.org |

| This table provides examples of metabolic enzymes regulated by acetylation and the general effect of this modification. |

Transcriptional and Epigenetic Control of Acetyl-CoA Homeostasis

Long-term regulation of Acetyl-CoA metabolism is achieved through the control of gene expression. The levels of key enzymes are adjusted by modulating the transcription of their respective genes in response to developmental cues, hormonal signals, and nutritional status.

The availability of nuclear Acetyl-CoA is intrinsically linked to epigenetic regulation, particularly histone acetylation. nih.govahajournals.org Histone acetylation, catalyzed by histone acetyltransferases (HATs), utilizes Acetyl-CoA as the acetyl group donor. portlandpress.com This modification generally leads to a more open chromatin structure, facilitating gene transcription. nih.gov Consequently, cellular Acetyl-CoA levels can act as a sensor of the metabolic state, influencing global gene expression patterns. nih.gov For example, high levels of Acetyl-CoA can promote histone acetylation and the expression of genes involved in growth and proliferation. nih.gov

The expression of genes encoding enzymes involved in Acetyl-CoA metabolism is also subject to transcriptional control. For instance, in some bacteria, the CrbS/R two-component system regulates the expression of acetyl-CoA synthetase (acsA), which is crucial for acetate (B1210297) utilization. plos.org In mammals, the expression of enzymes like ATP-citrate lyase (ACLY), which generates nucleocytosolic Acetyl-CoA, is regulated at the transcriptional level. nih.govmdpi.com

| Regulatory Level | Mechanism | Key Molecules/Factors | Outcome |

| Epigenetic | Histone Acetylation | Acetyl-CoA, Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs) | Alters chromatin structure and gene accessibility, linking metabolism to transcription. portlandpress.comnih.govahajournals.org |

| Transcriptional | Gene Expression Regulation | Transcription factors (e.g., SREBPs), signaling pathways (e.g., CrbS/R) | Controls the abundance of key metabolic enzymes like ACLY and AcsA. nih.govplos.orgmdpi.com |

| This table summarizes the transcriptional and epigenetic mechanisms that contribute to the long-term regulation of Acetyl-CoA homeostasis. |

Acetyl-CoA as a Metabolic Sensor and Signaling Molecule

The role of Acetyl-CoA as a metabolic sensor is intrinsically linked to its function as the sole acetyl group donor for protein acetylation, a vital post-translational modification. unil.chnih.govwikipedia.org This process, catalyzed by acetyltransferases, involves the transfer of an acetyl group from Acetyl-CoA to the lysine residues of histone and non-histone proteins. wikipedia.org The extent of protein acetylation is therefore directly influenced by the availability of Acetyl-CoA, creating a direct link between the cell's metabolic state and the regulation of protein activity and gene expression. nih.govasm.org

In states of high nutrient availability, such as a "fed" or "growth" state, increased catabolism of glucose, fatty acids, and amino acids leads to elevated levels of nucleocytosolic Acetyl-CoA. nih.govresearchgate.net This abundance of Acetyl-CoA promotes its use in anabolic processes like lipid synthesis and enhances histone acetylation. nih.govnih.gov Increased histone acetylation, in turn, leads to a more open chromatin structure, facilitating the transcription of genes involved in cell growth and proliferation. nih.gov Conversely, during periods of nutrient scarcity or a "fasted" state, Acetyl-CoA is primarily directed into the mitochondria to support ATP production and the synthesis of ketone bodies as alternative energy sources. nih.govnih.gov This shift results in lower nucleocytosolic Acetyl-CoA levels, leading to reduced histone acetylation and the repression of growth-related genes. nih.govresearchgate.net

The compartmentalization of Acetyl-CoA within the cell is a key aspect of its signaling function. The distinct pools of Acetyl-CoA in the mitochondria, cytosol, and nucleus are generated and utilized by different sets of enzymes, allowing for localized and specific regulatory responses. acs.org For instance, mitochondrial Acetyl-CoA, primarily derived from pyruvate and fatty acid oxidation, is crucial for the tricarboxylic acid (TCA) cycle and energy production. nih.govacs.org In contrast, cytosolic and nuclear Acetyl-CoA, generated from citrate by ATP-citrate lyase (ACLY) and from acetate by acetyl-CoA synthetase 2 (ACSS2), is the primary source for histone and protein acetylation. acs.orgfrontiersin.org

Recent research has underscored the intricate interplay between Acetyl-CoA metabolism and cellular signaling pathways. For example, the levels of Acetyl-CoA can influence the activity of key signaling molecules and transcription factors through acetylation. asm.org This regulation extends to metabolic enzymes themselves, creating feedback loops that fine-tune metabolic pathways in response to changing cellular conditions. oup.com The dynamic nature of protein acetylation, controlled by the balance between acetyltransferases and deacetylases, allows the cell to rapidly adapt its metabolic and transcriptional programs to environmental cues, with Acetyl-CoA acting as the central signaling hub. researchgate.net

| Research Finding | Key Implications |

| High nucleocytosolic Acetyl-CoA levels are a hallmark of a "growth" or "fed" state. nih.gov | Promotes lipid synthesis and histone acetylation, leading to the activation of genes involved in cell growth and proliferation. nih.govnih.gov |

| Low nucleocytosolic Acetyl-CoA levels characterize a "survival" or "fasted" state. nih.gov | Acetyl-CoA is preferentially used in mitochondria for ATP and ketone body synthesis, limiting fatty acid synthesis and histone acetylation. nih.govnih.gov |

| Protein acetylation levels reflect the availability of Acetyl-CoA. nih.govasm.org | Provides a direct mechanism for the cell's metabolic state to regulate protein function and gene expression. nih.gov |

| Subcellular compartmentalization of Acetyl-CoA allows for localized signaling. acs.org | Distinct pools in the mitochondria, cytosol, and nucleus have specific roles in energy metabolism and protein acetylation. acs.org |

| Acetyl-CoA influences the activity of metabolic enzymes and transcription factors through acetylation. asm.orgoup.com | Creates intricate regulatory networks that fine-tune cellular processes in response to metabolic changes. |

Acetyl Coa in Epigenetic Regulation and Protein Acetylation

Acetyl-CoA as the Sole Acetyl Donor for Protein Acetylation

Protein acetylation is a reversible process where an acetyl group is transferred to a specific amino acid residue on a protein, most commonly the ε-amino group of lysine (B10760008). wikipedia.org This modification is fundamental to numerous cellular processes, and the sole donor of this acetyl group is Acetyl-CoA. wikipedia.orgwikipedia.org The availability of Acetyl-CoA, which is produced through various metabolic pathways including glucose and fatty acid metabolism, directly influences the extent of protein acetylation within a cell. creative-proteomics.comnih.govsemanticscholar.org This positions Acetyl-CoA as a key metabolic sensor that links the cell's energetic state to the regulation of protein function and gene expression. nih.gov The enzymes that catalyze this transfer are known as acetyltransferases, while deacetylases are responsible for its removal. nih.govnih.gov

Histone Acetylation and Chromatin Remodeling

In the eukaryotic nucleus, DNA is tightly packaged with histone proteins to form a condensed structure called chromatin. The accessibility of DNA for processes like transcription is heavily influenced by the dynamic state of this chromatin. Histone acetylation is a key epigenetic modification that plays a central role in modulating chromatin structure. wikipedia.orgnih.gov

Histone Acetyltransferases (HATs) are a diverse family of enzymes that catalyze the transfer of an acetyl group from Acetyl-CoA to lysine residues on the N-terminal tails of histone proteins. nih.govnih.govwikipedia.org This process neutralizes the positive charge of the lysine residues, thereby weakening the electrostatic interaction between the histones and the negatively charged DNA backbone. wikipedia.orgwikipedia.org This "loosening" of the chromatin structure, often referred to as euchromatin, makes the DNA more accessible to transcription factors and the transcriptional machinery. wikipedia.orgbiomodal.com HATs are typically recruited to specific gene promoters by transcription factors, leading to localized histone acetylation and subsequent gene activation. wikipedia.orgbiomodal.com

There are several families of HATs, each with distinct substrate specificities and cellular roles. epigenie.com They can be broadly categorized into two types: Type A HATs, which are located in the nucleus and are involved in transcription-related acetylation, and Type B HATs, which are found in the cytoplasm and acetylate newly synthesized histones before they are incorporated into nucleosomes. wikipedia.orgepigenie.com

The acetylation of histones is a dynamic and reversible process. The removal of acetyl groups is catalyzed by histone deacetylases (HDACs). Among these, the sirtuin family of deacetylases (Class III HDACs) are unique in that their activity is dependent on the co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govtocris.comnih.gov This dependency links their function directly to the metabolic state of the cell, particularly the cellular NAD+/NADH ratio. nih.gov

Sirtuins, such as SIRT1 and SIRT2, can deacetylate a broad range of histone lysine residues, effectively reversing the action of HATs. nih.govaacrjournals.org This deacetylation restores the positive charge on the lysine residues, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.orgresearchgate.net The interplay between HATs and sirtuins provides a sophisticated mechanism for the precise and dynamic regulation of gene expression in response to metabolic cues. nih.gov

The state of histone acetylation has a direct and profound impact on gene expression. Generally, increased levels of histone acetylation are associated with transcriptionally active genes, while decreased levels are linked to gene silencing. nih.govbiomodal.comoup.com By altering chromatin accessibility, histone acetylation influences the binding of transcription factors and RNA polymerase to promoter and enhancer regions of genes. biomodal.comnih.gov

This regulatory mechanism is crucial for the execution of various transcriptional programs that govern fundamental cellular processes such as cell cycle progression, differentiation, and the response to environmental stimuli. nih.govoup.com Aberrant histone acetylation patterns have been implicated in the development of numerous diseases, including cancer. nih.govpatsnap.com

Non-Histone Protein Acetylation and Functional Implications

While histone acetylation has been extensively studied, it is now clear that a vast number of non-histone proteins are also subject to acetylation. nih.govsemanticscholar.orgucla.edu This modification provides a rapid and reversible mechanism for regulating the function of a wide array of proteins involved in virtually every aspect of cell biology. creative-proteomics.comresearchgate.net

Acetylation can directly modulate the catalytic activity of enzymes. nih.govnih.gov This can occur through several mechanisms, including altering the enzyme's conformation, affecting substrate binding, or influencing its interaction with regulatory subunits. nih.govlibretexts.org For many metabolic enzymes, acetylation has been shown to be a key regulatory switch that fine-tunes metabolic pathways in response to nutrient availability. creative-proteomics.comresearchgate.net

Furthermore, acetylation can significantly impact protein stability. nih.govnih.gov The addition of an acetyl group can either protect a protein from degradation or mark it for destruction by the proteasome. nih.govnih.govresearchgate.net This regulation of protein turnover is critical for maintaining cellular homeostasis and ensuring the timely removal of damaged or misfolded proteins. nih.gov The interplay between acetylation and other post-translational modifications, such as ubiquitination, adds another layer of complexity to the control of protein stability. creative-proteomics.comresearchgate.net

Modulation of Protein-Protein Interactions

The metabolic intermediate Acetyl-CoA plays a pivotal role in cellular regulation that extends beyond its central function in energy metabolism. As the primary donor of acetyl groups for protein acetylation, and as an allosteric regulator, Acetyl-CoA is a key modulator of protein-protein interactions. These interactions are fundamental to the assembly and function of cellular machinery, and their modulation by Acetyl-CoA provides a direct link between the metabolic state of a cell and the regulation of complex cellular processes. This regulation occurs through two principal mechanisms: the direct binding of Acetyl-CoA to proteins, inducing conformational changes that alter their interaction surfaces, and the enzymatic transfer of its acetyl group to lysine residues on proteins, a post-translational modification that can create or disrupt protein binding sites.

Allosteric Regulation by Acetyl-CoA Binding

The direct binding of Acetyl-CoA to a protein at a site distinct from its active site, known as allosteric regulation, can induce significant conformational changes that modulate the protein's interaction with other molecules, including other proteins. A well-documented example of this is the regulation of pyruvate (B1213749) carboxylase (PC), a key anaplerotic enzyme.

Pyruvate carboxylase catalyzes the carboxylation of pyruvate to oxaloacetate, a crucial step in replenishing intermediates of the tricarboxylic acid (TCA) cycle. The activity of PC is highly dependent on the presence of Acetyl-CoA. portlandpress.comresearchgate.net Structural and biochemical studies have revealed that Acetyl-CoA binds to an allosteric site on the PC tetramer, inducing a conformational change that stabilizes the enzyme in a catalytically competent state. portlandpress.comresearchgate.netnih.gov This conformational shift is critical for the proper positioning of biotin, a covalently attached cofactor, within the enzyme's active site, thereby promoting the carboxylation of pyruvate. portlandpress.com The binding of Acetyl-CoA not only enhances the catalytic activity of individual subunits but also influences the cooperative interactions between the subunits of the tetrameric enzyme. nih.gov This allosteric activation ensures that the replenishment of the TCA cycle is tightly coupled to the availability of Acetyl-CoA, a key indicator of the cell's energy status.

Modulation of Protein Interactions via Acetylation

The Acetyl-CoA-dependent acetylation of lysine residues on proteins is a widespread post-translational modification that can profoundly alter protein-protein interactions. By neutralizing the positive charge of the lysine side chain, acetylation can modify the electrostatic surface of a protein, leading to either the recruitment or exclusion of binding partners.

Transcriptional Regulation: A prime example of acetylation's role in modulating protein-protein interactions is in the regulation of gene transcription. The general transcription factor TFIID plays a crucial role in the initiation of transcription by recognizing and binding to the core promoter of genes. Research has shown that Acetyl-CoA stimulates the binding of TFIID to promoter DNA. This stimulation is accompanied by a conformational change in the complex formed between TFIID and another general transcription factor, TFIIA. nih.govnih.gov This suggests that Acetyl-CoA, likely through the action of a histone acetyltransferase, facilitates a conformation of the TFIID-TFIIA complex that is more favorable for promoter binding and the subsequent assembly of the pre-initiation complex.

Furthermore, the acetylation of specific transcription factors and coactivators can directly influence their interactions with other components of the transcriptional machinery. For instance, the acetylation of the transcriptional regulator TWIST has been shown to enhance its interaction with the second bromodomain of BRD4. creative-proteomics.com This interaction is part of a larger complex that includes RNA polymerase II, thereby linking acetylation to the active transcription of specific genes. creative-proteomics.com Similarly, the acetylation of the N-terminus of the transcription factor C-ets-1 (ETS1) promotes its binding to BRD4, facilitating the release of RNA polymerase II. creative-proteomics.com The acetylation of the nuclear receptor coactivator ACTR has also been shown to prevent its binding to nuclear receptors, thereby modulating receptor-mediated gene activation. nih.gov

Cytoskeletal Dynamics: The influence of Acetyl-CoA-dependent acetylation on protein-protein interactions extends beyond the nucleus to the regulation of cytoskeletal dynamics. Tropomyosin, a protein that regulates the interaction between actin and myosin in muscle and non-muscle cells, is subject to N-terminal acetylation. This modification is crucial for the proper formation of tropomyosin filaments and their subsequent binding to F-actin. nih.gov The acetylation of tropomyosin strengthens the end-to-end bonds between tropomyosin molecules, which in turn enhances its affinity for actin filaments and facilitates the regulation of muscle contraction and other actin-dependent cellular processes. researchgate.net

The following table summarizes key examples of protein-protein interactions modulated by Acetyl-CoA, highlighting the diversity of cellular processes influenced by this metabolic signal.

| Modulated Protein/Complex | Interacting Partner(s) | Effect of Acetyl-CoA/Acetylation | Cellular Process |

| Pyruvate Carboxylase (PC) | PC subunits | Allosteric binding of Acetyl-CoA induces a conformational change, stabilizing the active tetrameric complex. portlandpress.comresearchgate.netnih.gov | Anaplerosis, Gluconeogenesis |

| TFIID | TFIIA, Promoter DNA | Acetyl-CoA stimulates the binding of TFIID to the promoter and induces a conformational change in the TFIID-TFIIA complex. nih.govnih.gov | Transcription Initiation |

| TWIST | BRD4 | Acetylation of TWIST enhances its interaction with the second bromodomain of BRD4. creative-proteomics.com | Transcriptional Regulation |

| C-ets-1 (ETS1) | BRD4 | N-terminal acetylation of ETS1 promotes its binding to BRD4. creative-proteomics.com | Transcriptional Regulation |

| ACTR | Nuclear Receptors | Acetylation of ACTR prevents its binding to nuclear receptors. nih.gov | Transcriptional Regulation |

| Tropomyosin | Actin, Tropomyosin subunits | N-terminal acetylation strengthens end-to-end interactions and enhances binding to F-actin. nih.govresearchgate.net | Cytoskeletal Regulation, Muscle Contraction |

Analytical Methodologies for Acetyl Coa Quantification and Flux Analysis

Chromatographic Techniques for Separation and Detection

Chromatographic methods are powerful tools for the separation and quantification of acetyl-CoA from complex biological matrices. researchgate.netrsc.org These techniques offer high specificity and the ability to simultaneously measure multiple related compounds. psu.edu

High-Performance Liquid Chromatography (HPLC) with UV/Fluorometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for the simultaneous determination of acetyl-CoA and other related compounds like coenzyme A (CoA). mdpi.comnih.gov Separation is typically achieved using a reversed-phase C18 column. nih.govnih.gov The detection of acetyl-CoA is based on its UV absorbance, commonly monitored at a wavelength of 259 nm. nih.gov This method has been successfully applied to a variety of biological samples, including cultured cells, mouse cortex, and various rat tissues like plasma, liver, and kidney. nih.gov

Recent advancements in HPLC procedures have led to faster separation times and increased sensitivity, with some methods achieving detection limits significantly lower than previous techniques. nih.govresearchgate.net For instance, one improved HPLC-UV method reported a limit of detection for acetyl-CoA of 0.36 picomoles per injection, a sensitivity comparable to some mass spectrometry techniques. nih.govresearchgate.net The linearity of calibration curves for acetyl-CoA standards has been demonstrated over physiologically relevant concentration ranges. mdpi.comresearchgate.net

For enhanced sensitivity, fluorometric detection can be employed. This involves the derivatization of CoA compounds with fluorescent agents like bromoacetaldehyde (B98955) or chloroacetaldehyde, either before or after HPLC separation, to produce fluorescent 1,N6-ethenoadenine derivatives. psu.edu

| Parameter | Value | Reference |

|---|---|---|

| Separation Method | Reversed-phase HPLC (RP-HPLC) | psu.edu |

| Column | ODS C18 | nih.gov |

| Detection Wavelength | 259 nm (UV) | nih.gov |

| Detection Limit | 3-12 pmol | psu.edu |

| Analysis Time | 20-60 min | psu.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its superior sensitivity and specificity. researchgate.netrsc.org This technique, often utilizing electrospray ionization (ESI), allows for the robust and reproducible quantification of acetyl-CoA and a wide range of other acyl-CoA species. researchgate.netrsc.orgresearchgate.net

In LC-MS/MS methods, acetyl-CoA is typically detected in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. researchgate.netnih.gov For acetyl-CoA, a common fragmentation pattern involves the neutral loss of the 3'-phosphonucleoside diphosphate (B83284) fragment. nih.gov The use of stable isotope-labeled internal standards, such as [¹³C]-labeled acetyl-CoA, can further improve the accuracy and precision of quantification. acs.orgacs.org

LC-MS/MS methods have been developed for the simultaneous quantification of acetyl-CoA and other key energy metabolites, such as malonyl-CoA, succinyl-CoA, and nucleotides like ATP, ADP, and AMP, in a single analytical run. researchgate.netacs.orgacs.org These methods are applicable to various biological samples, including animal tissues. researchgate.net The sensitivity of LC-MS/MS allows for the detection of acetyl-CoA at femtomole levels. psu.edu

| Parameter | Value | Reference |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| Linear Range (ACoA) | 1.09-2187 ng/mL | researchgate.net |

| Run Time | 3 min | researchgate.net |

| Internal Standard | n-propionyl co-enzyme A | researchgate.net |

Enzymatic Assays and Spectrophotometric/Fluorometric Detection

Enzymatic assays provide a sensitive and often more accessible alternative to chromatographic methods for acetyl-CoA quantification. biotrend.comnih.gov These assays rely on specific enzyme-catalyzed reactions that produce a detectable signal, either colorimetric or fluorometric, which is proportional to the amount of acetyl-CoA in the sample. biotrend.com

Commercially available assay kits are widely used and are suitable for various biological samples, including cell and tissue lysates. scientificlabs.co.uksigmaaldrich.com In a common enzymatic assay, acetyl-CoA concentration is determined by a coupled enzyme reaction. biotrend.comsigmaaldrich.com For example, malate (B86768) dehydrogenase can convert malic acid and NAD+ to oxaloacetic acid and NADH. Subsequently, citrate (B86180) synthase catalyzes the reaction between acetyl-CoA and oxaloacetic acid to form citric acid and CoA. The amount of NADH produced, which can be measured spectrophotometrically at 340 nm, is directly proportional to the acetyl-CoA content. biotrend.com

Fluorometric detection offers enhanced sensitivity. biotrend.com In these assays, free CoA in the sample is first quenched. Then, acetyl-CoA is converted to CoA through an enzymatic reaction that also produces NADH. The NADH then reacts with a fluorescent probe, such as the PicoProbe™, to generate a fluorescent signal (e.g., excitation at 535 nm and emission at 587 nm). biotrend.comabcam.com These fluorometric assays can detect acetyl-CoA in the picomole range. scientificlabs.co.uksigmaaldrich.comabcam.com

| Assay Type | Detection Method | Principle | Detection Limit | Reference |

|---|---|---|---|---|

| Colorimetric | Spectrophotometry (340 nm) | NADH production is proportional to Acetyl-CoA. | ~200 pmol | biotrend.comacs.org |

| Fluorometric | Fluorometry (Ex/Em = 535/587 nm) | NADH reacts with a probe to generate fluorescence. | 10-1000 pmol | scientificlabs.co.ukabcam.com |

Immunological Assays (e.g., ELISA) for Acetyl-CoA Detection

Enzyme-linked immunosorbent assays (ELISA) are available for the quantification of acetyl-CoA. biocompare.com These kits utilize the high specificity of antibody-antigen interactions. mybiosource.com In a typical sandwich ELISA for acetyl-CoA, a microtiter plate is pre-coated with an antibody specific to acetyl-CoA. assaygenie.comabbexa.com When the sample is added, the acetyl-CoA binds to this antibody. A second, biotinylated detection antibody that also recognizes acetyl-CoA is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. assaygenie.com A substrate solution is then introduced, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the resulting color, which is proportional to the amount of acetyl-CoA in the sample, is measured using a microplate reader. abbexa.com

These ELISA kits are designed for use with various biological fluids, tissue homogenates, and cell lysates. assaygenie.comabbexa.com They offer a convenient and high-throughput method for acetyl-CoA quantification, with sensitivities often in the nanogram per milliliter range. biocompare.com

| Assay | Sensitivity | Range | Reactivity | Reference |

|---|---|---|---|---|

| Acetyl Coenzyme A (acetyl-CoA) ELISA Kit | 0.19 ng/ml | 0.312 ng/ml - 20 ng/ml | General | biocompare.comabbexa.com |

Advanced Techniques for In Situ and Compartmentalized Measurement

Understanding the subcellular distribution and dynamics of acetyl-CoA is crucial, as its metabolism is highly compartmentalized within organelles like the mitochondria and peroxisomes. researchgate.netbiorxiv.orgnih.gov Advanced techniques are being developed to measure acetyl-CoA concentrations within these specific cellular compartments.

Stable-Isotope Tracing and Metabolomics Approaches

Stable-isotope tracing is a powerful technique for analyzing metabolic fluxes, including the pathways that produce and consume acetyl-CoA. nih.govphysiology.org This method involves introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, into a biological system. nih.govd-nb.info The labeled atoms are then traced as they are incorporated into various metabolites, including acetyl-CoA. d-nb.info By measuring the distribution of these isotopes in downstream products using mass spectrometry, researchers can quantify the relative contributions of different metabolic pathways to the acetyl-CoA pool. physiology.orgisotope.com

For example, the incorporation of ¹³C from labeled glucose into acetyl-CoA can be tracked to understand the flux through glycolysis and the pyruvate (B1213749) dehydrogenase complex. nih.govd-nb.info This approach has been used to study cardiac energy metabolism and can be applied to investigate metabolic changes in various physiological and pathological states. physiology.org Metabolomics platforms, often coupled with high-resolution mass spectrometry, enable the comprehensive analysis of a wide range of metabolites, including various acyl-CoA species, providing a broader picture of the metabolic state of the cell. creative-proteomics.commetwarebio.comnih.gov

Genetically encoded fluorescent biosensors are also emerging as a valuable tool for the real-time visualization of acetyl-CoA dynamics within living cells. biorxiv.orgbiorxiv.org These biosensors, which can be targeted to specific subcellular compartments, change their fluorescent properties upon binding to acetyl-CoA, allowing for the observation of changes in its concentration in response to various stimuli or genetic modifications. biorxiv.orgbiorxiv.orgresearchgate.net This provides a means to directly study the compartmentalization of acetyl-CoA metabolism. biorxiv.orgnih.gov

Development and Application of Synthetic Biosensors

The measurement of subcellular concentrations of key metabolites like Acetyl-CoA represents a significant challenge in compartmentalized metabolic engineering. nih.govnih.gov To address this, researchers have developed synthetic biosensors capable of detecting and quantifying Acetyl-CoA levels within specific cellular compartments and in real-time. These tools are crucial for understanding subcellular metabolism and optimizing the "design-build-test" cycle of metabolic engineering. nih.govnih.gov

A notable example is a synthetic biosensor developed for measuring Acetyl-CoA concentration in the peroxisome of yeast. nih.govnih.gov This biosensor functions by relocalizing enzymes to the peroxisome using PTS1 signal peptides. nih.govnih.gov These enzymes construct a metabolic pathway that converts peroxisomal Acetyl-CoA into polyhydroxybutyrate (B1163853) (PHB). nih.govnih.govresearchgate.net The accumulated PHB, which serves as a reporter compound, is then extracted and quantified via High-Performance Liquid Chromatography (HPLC). nih.govnih.govresearchgate.net This system has been successfully used to demonstrate differences in peroxisomal Acetyl-CoA availability under various culture conditions, such as the addition of oleic acid, and to screen libraries of yeast knockout mutants to identify genes affecting peroxisomal Acetyl-CoA levels. nih.govnih.gov

Another advancement is the creation of genetically-encoded fluorescent biosensors for the real-time visualization of Acetyl-CoA in living cells. biorxiv.org One such biosensor, named PancACe, was engineered from the bacterial protein PanZ and a circularly permuted green fluorescent protein (cpGFP). biorxiv.org This biosensor exhibits selectivity for Acetyl-CoA over other Coenzyme A species. biorxiv.org Its application has been demonstrated in both E. coli and human HeLa cells. biorxiv.org In E. coli, the biosensor allows for the detection of rapid fluctuations in Acetyl-CoA levels. biorxiv.org In human cells, it enables the investigation of subcellular compartmentalization of Acetyl-CoA metabolism, revealing how its production and consumption are segregated within the cell. biorxiv.org The development of such biosensors is considered a valuable tool for metabolic engineering efforts aimed at producing biofuels and other valuable chemicals derived from Acetyl-CoA. biorxiv.orgnumberanalytics.com

Furthermore, biosensors for related metabolites have been repurposed to aid in metabolic engineering. A colorimetric biosensor for malonyl-CoA, which is synthesized from Acetyl-CoA, was developed from a type III polyketide synthase (RppA). pnas.org This biosensor is applicable in several industrially important bacteria, including E. coli, Pseudomonas putida, and Corynebacterium glutamicum. pnas.org Coupled with a genome-scale synthetic small regulatory RNA (sRNA) library, this biosensor system was used to identify gene knockdown targets that led to increased malonyl-CoA availability and, consequently, enhanced production of malonyl-CoA-derived chemicals like 6-methylsalicylic acid and naringenin. pnas.org

Table 1: Examples of Synthetic Biosensors for Acetyl-CoA and Related Metabolites

| Biosensor Type | Principle | Reporter | Organism(s) of Application | Key Application | Reference(s) |

|---|---|---|---|---|---|

| Enzyme Re-localization | Conversion of peroxisomal Acetyl-CoA to PHB by localized enzymes. | Polyhydroxybutyrate (PHB) quantified by HPLC. | Saccharomyces cerevisiae (yeast) | Measuring relative peroxisomal Acetyl-CoA levels; screening mutant libraries. | nih.govnih.govresearchgate.net |

| Genetically-Encoded Fluorescent | Conformational change of PanZ protein upon Acetyl-CoA binding alters cpGFP fluorescence. | Green Fluorescent Protein (GFP). | Escherichia coli, Human cells (HeLa) | Real-time imaging of Acetyl-CoA dynamics; studying subcellular compartmentalization. | biorxiv.org |

Considerations for Sample Preparation, Extraction, and Stability in Research Settings

Accurate quantification of Acetyl-CoA is critically dependent on meticulous sample handling, extraction, and storage procedures due to the inherent instability of the molecule. nih.gov The thioester bond in Acetyl-CoA is susceptible to hydrolysis, particularly in alkaline conditions, necessitating rapid and carefully controlled protocols to preserve the integrity of the analyte. nih.govsigmaaldrich.com

Sample Preparation and Extraction

A primary consideration is the immediate quenching of enzymatic activity at the point of sample collection to prevent metabolic changes. nih.gov This is typically achieved by flash-freezing tissues in liquid nitrogen or using ice-cold solutions for cell cultures. mdpi.compnas.orgnovusbio.com

Several extraction methods have been developed and compared, with the choice often depending on the biological matrix and the subsequent analytical technique.

Acid Extraction: This is a widely used method that involves homogenizing the sample in a cold acid solution, such as perchloric acid (PCA) or trichloroacetic acid (TCA). nih.govmdpi.combiorxiv.org The low pH helps to stabilize the thioester bond and simultaneously precipitates proteins, which are then removed by centrifugation. nih.govpsu.edu For some assays, the acidic extract is neutralized, for instance with potassium carbonate, before analysis. mdpi.com

Organic Solvent Extraction: Cold solvent mixtures are also employed for extraction. A common method involves using an 80:20 methanol (B129727):water mixture pre-chilled to -80°C. biorxiv.orgnih.gov Other protocols use mixtures of acetonitrile, methanol, and water. researchgate.net Studies comparing methods have sometimes found that acid extractions yield significantly higher concentrations of Acetyl-CoA compared to cold methanol extractions. biorxiv.org

Solid-Phase Extraction (SPE): Following initial extraction, SPE is often used as a cleanup step to remove interfering substances and concentrate the acyl-CoAs before analysis by mass spectrometry. nih.govnih.gov

For accurate quantification, especially when using mass spectrometry, the addition of a stable isotope-labeled internal standard (e.g., [13C]-labeled Acetyl-CoA) at the earliest stage of sample processing is highly recommended. nih.gov This standard helps to account for any sample loss or degradation that may occur during the extraction and handling procedures. nih.gov

Stability and Storage

The stability of Acetyl-CoA is highly dependent on pH and temperature.

Short-Term Stability: Acetyl-CoA is generally stable in neutral and moderately acidic solutions (pH 3.5-5). sigmaaldrich.com Prepared sample extracts in acid have been shown to be stable for at least 24 hours when stored at 4°C. nih.govmdpi.com In contrast, it hydrolyzes more rapidly in alkaline solutions. sigmaaldrich.com

Long-Term Storage: For long-term preservation, samples and standard solutions should be stored at -80°C. nih.govsigmaaldrich.commdpi.com Standard stock solutions of Acetyl-CoA have been found to be stable for a minimum of two years at this temperature. mdpi.com Aqueous solutions stored at -20°C are reported to be stable for no more than two weeks. sigmaaldrich.com

Table 2: Comparison of Acetyl-CoA Extraction Methods from HepG2 Cells

| Extraction Method | Analytical Technique | Measured Acetyl-CoA (pmol/million cells) | Key Observation | Reference |

|---|---|---|---|---|

| 80:20 Methanol:Water (-80°C) | LC-HRMS | ~5 | LC-MS methods showed significantly lower concentrations with cold methanol compared to acid extracts. | biorxiv.org |

| 80:20 Methanol:Water (-80°C) | Fluorometric Assay (PicoProbe™) | ~14 | The fluorometric assay yielded results similar to acid extracts. | biorxiv.org |

| Perchloric Acid (PCA) | LC-HRMS | ~13 | Acid extraction methods (PCA and TCA) yielded higher and more consistent results with LC-MS. | biorxiv.org |

| Perchloric Acid (PCA) | Fluorometric Assay (PicoProbe™) | ~14 | Results were consistent between the fluorometric assay and LC-MS with acid extraction. | biorxiv.org |

| Trichloroacetic Acid (TCA) | LC-HRMS | ~15 | Acid extraction methods (PCA and TCA) yielded higher and more consistent results with LC-MS. | biorxiv.org |

| Trichloroacetic Acid (TCA) | Fluorometric Assay (PicoProbe™) | ~15 | Results were consistent between the fluorometric assay and LC-MS with acid extraction. | biorxiv.org |

Data are approximate values derived from graphical representations in the cited source.

Research on Acetyl Coa in Biological Processes and Metabolic Pathologies

Acetyl-CoA Metabolism in Normal Physiological States

Acetyl-coenzyme A (acetyl-CoA) is a central metabolite that sits (B43327) at the crossroads of numerous cellular processes, linking the metabolism of carbohydrates, lipids, and proteins. creative-proteomics.com Its availability and compartmentalization within the cell are critical for maintaining metabolic homeostasis and influencing key physiological decisions. nih.gov

Energy Homeostasis and Nutrient Sensing

Acetyl-CoA is a pivotal molecule in cellular energy homeostasis, acting as the primary substrate for the tricarboxylic acid (TCA) cycle to generate ATP. imrpress.com The cell closely monitors acetyl-CoA levels as a key indicator of its metabolic state. nih.gov High levels of nucleocytosolic acetyl-CoA signal a "fed" or growth state, while in "fasted" or survival states, acetyl-CoA is primarily directed to the mitochondria for ATP production. nih.gov